Cas no 1213012-29-3 ((2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol)
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]etan-1-olo è un composto chirale caratterizzato da un gruppo amminico e un gruppo idrossile su un backbone fenilico sostituito. La presenza del gruppo trifluorometile conferisce proprietà elettroniche uniche, migliorando la stabilità metabolica e la lipofilia. La configurazione (R) garantisce alta stereoselettività, rendendolo prezioso in sintesi asimmetriche e come intermedio farmaceutico. La struttura combinata di ammina e alcol offre versatilità in reazioni di derivatizzazione, utile per lo sviluppo di ligandi o catalizzatori. La sua purezza ottica lo rende adatto per applicazioni in chimica fine e ricerca biofarmaceutica, dove il controllo stereochimico è critico.
1213012-29-3 structure
Product Name:(2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
Numero CAS:1213012-29-3
MF:C10H12F3NO
MW:219.203593254089
CID:6491453
PubChem ID:66514253
Update Time:2025-07-18
(2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
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- (2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol
- AKOS015928756
- (2R)-2-AMINO-2-[4-METHYL-3-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-OL
- EN300-1930728
- 1213012-29-3
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- Inchi: 1S/C10H12F3NO/c1-6-2-3-7(9(14)5-15)4-8(6)10(11,12)13/h2-4,9,15H,5,14H2,1H3/t9-/m0/s1
- Chiave InChI: QGJPFOIDFJCZTI-VIFPVBQESA-N
- Sorrisi: FC(C1=C(C)C=CC(=C1)[C@H](CO)N)(F)F
Proprietà calcolate
- Massa esatta: 219.08709849g/mol
- Massa monoisotopica: 219.08709849g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 46.2Ų
(2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1930728-0.05g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-0.1g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-0.25g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-0.5g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-1.0g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1930728-2.5g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-5.0g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1930728-10.0g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 10g |
$6635.0 | 2023-05-31 | ||
| Enamine | EN300-1930728-1g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1930728-5g |
(2R)-2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]ethan-1-ol |
1213012-29-3 | 5g |
$4475.0 | 2023-09-17 |
(2R)-2-amino-2-4-methyl-3-(trifluoromethyl)phenylethan-1-ol Letteratura correlata
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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